molecular formula C8H5FO3 B3043988 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one CAS No. 97711-49-4

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

Cat. No. B3043988
M. Wt: 168.12 g/mol
InChI Key: VDEZGLPDQDKMSC-UHFFFAOYSA-N
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Patent
US04697005

Procedure details

To a -78° C. solution of the oxazoline derivative (7.8 g, 40.4 mmol), prepared from 3-fluorobenzoic acid in tne usual manner, in THF (50 mL) was added over 15 min sec-BuLi (29 mL of 1.4 M solution). After 30 min, DMF (6.3 mL) was added, and the reaction mixture was stirred at -78° C. for 2 hr. Tne reaction was then quenched with water (10 mL), and the mixture was acidified witn HCl and allowed to stir for 12 hr. The layers were separated, the aqueous layer was extracted with EtOAc, and the combined organic layer was concentrated in vacuo. Tnis material was dissolved in 5% KOH (50 mL), and the base layer was washed with Et2O (2×100 mL) to remove neutrals. The resulting base layer was added to 0° C. solution of concentrated HCl (25 mL), and the resulting cold acidic solution was extracted with EtOAc (3×75 mL). Workup and drying gave a tacky yellow solid (4.4 g) which was recrystallized from CHCl3 to give the title compound (1.97 g, 30%), mp 97°-100° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CCN=[CH:2]1.[F:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11].[Li]C(CC)C.CN(C=O)C>C1COCC1>[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:9]2[C:8]=1[CH:2]([OH:1])[O:11][C:10]2=[O:12]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
O1C=NCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at -78° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tne reaction was then quenched with water (10 mL)
STIRRING
Type
STIRRING
Details
to stir for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layer was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Tnis material was dissolved in 5% KOH (50 mL)
WASH
Type
WASH
Details
the base layer was washed with Et2O (2×100 mL)
CUSTOM
Type
CUSTOM
Details
to remove neutrals
ADDITION
Type
ADDITION
Details
The resulting base layer was added to 0° C. solution of concentrated HCl (25 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting cold acidic solution was extracted with EtOAc (3×75 mL)
CUSTOM
Type
CUSTOM
Details
Workup and drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C2C(OC(C2=CC=C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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